

Guanosine-2'-monophosphate: A Technical Guide to Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Abstract

Guanosine-2'-monophosphate (2'-GMP), a purine ribonucleoside 2'-monophosphate, plays a distinct role in cellular biochemistry, primarily recognized as a potent inhibitor of Ribonuclease T1 (RNase T1). It is also a key intermediate in the metabolic pathway of 2',3'-cyclic guanosine monophosphate (2',3'-cGMP), a product of RNA degradation. This technical guide provides an in-depth analysis of the structure and function of 2'-GMP, presents key quantitative data, and offers detailed experimental protocols for its study, catering to the needs of researchers in molecular biology, enzymology, and drug development.

Core Structure and Chemical Properties

Guanosine-2'-monophosphate is a nucleotide composed of a guanine nucleobase, a ribose sugar, and a phosphate group esterified to the 2'-hydroxyl group of the ribose moiety. This positioning of the phosphate group distinguishes it from its more common isomer, Guanosine-5'-monophosphate (5'-GMP), a monomeric unit of RNA.

The fundamental chemical and physical properties of 2'-GMP are summarized below.

Property	Value	Citation(s)
Chemical Formula	C ₁₀ H ₁₄ N ₅ O ₈ P	[1]
Molecular Weight	363.22 g/mol	[1]
IUPAC Name	[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate	[1]
Synonyms	2'-Guanylic acid, 2'-GMP, Guanosine 2'-phosphate	[1]
CAS Number	130-50-7	[1]

Biological Function and Significance

The biological relevance of 2'-GMP is primarily understood through two key roles: its potent inhibition of RNase T1 and its position as a metabolite in a recently elucidated pathway with potential tissue-protective functions.

Inhibition of Ribonuclease T1

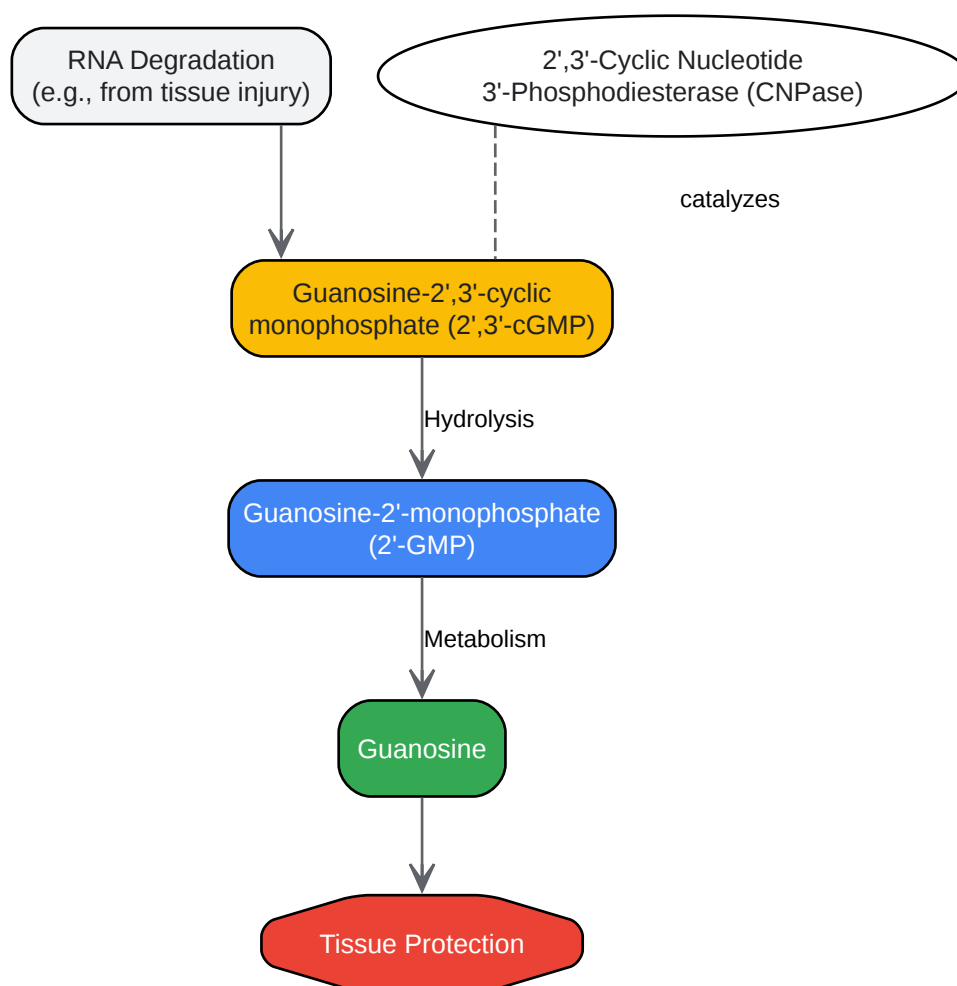
RNase T1 is an endoribonuclease from *Aspergillus oryzae* that specifically cleaves single-stranded RNA at the 3'-side of guanine residues.[2][3] Due to this specificity, it is a widely used tool in RNA sequencing and structural analysis. 2'-GMP is a powerful competitive inhibitor of RNase T1.[1] The guanine base of 2'-GMP binds to the enzyme's recognition site, while the phosphate group interacts with the catalytic site, effectively blocking substrate access.[4] The strength of this interaction makes 2'-GMP a valuable tool for studying the structure and function of RNase T1 and for controlling its activity in experimental settings.

The 2',3'-cGMP-Guanosine Metabolic Pathway

Recent research has identified an endogenous metabolic pathway in mammals that begins with the breakdown of RNA, leading to the formation of 2',3'-cyclic guanosine monophosphate (2',3'-cGMP).[5] This cyclic intermediate is then hydrolyzed by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) to yield 2'-GMP (and its isomer, 3'-GMP).[5][6] Subsequently, 2'-

GMP can be further metabolized to guanosine. This entire cascade, from 2',3'-cGMP to guanosine, is proposed to be a tissue-protective pathway.[7]

Below is a diagram illustrating this metabolic pathway.



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The 2',3'-cGMP to Guanosine metabolic pathway.

Quantitative Data

The interaction between 2'-GMP and its primary target, RNase T1, has been quantitatively characterized. The dissociation constant (K_d) is a key measure of the affinity of this binding.

Parameter	Enzyme	Value	Conditions	Citation(s)
Dissociation Constant (Kd)	Ribonuclease T1 (wild-type)	0.6 μ M	Biochemical and crystallographic analysis	[1]

Note: While 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is known to produce 2'-GMP, specific K_m and V_{max} values for the hydrolysis of 2',3'-cGMP are not well-documented in readily available literature.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of 2'-GMP and for determining its inhibitory activity against RNase T1.

Enzymatic Synthesis and Purification of 2'-GMP

This protocol describes the synthesis of 2'-GMP from its precursor, 2',3'-cGMP, using the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase).

Principle: CNPase specifically catalyzes the hydrolysis of the 3'-phosphoester bond of 2',3'-cyclic nucleotides to form the corresponding 2'-nucleoside monophosphate.[6][8]

Materials:

- Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) sodium salt
- Recombinant 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase)
- Reaction Buffer: 50 mM Tris-HCl, pH 7.5
- Quenching Solution: 0.1 M HCl
- Anion Exchange Chromatography column (e.g., DEAE-Sephadex)
- Elution Buffers: Triethylammonium bicarbonate (TEAB) gradient (e.g., 50 mM to 1 M)

- HPLC system with an anion exchange or reverse-phase C18 column for analysis and purification
- Lyophilizer

Procedure:

- Reaction Setup:
 - Dissolve 2',3'-cGMP in the Reaction Buffer to a final concentration of 10 mM.
 - Pre-incubate the substrate solution at 37°C for 5 minutes.
 - Initiate the reaction by adding CNPase to a final concentration of 1-5 µg/mL.
 - Incubate the reaction at 37°C for 2-4 hours.
- Monitoring the Reaction:
 - Periodically (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
 - Stop the reaction in the aliquot by adding an equal volume of Quenching Solution.
 - Analyze the conversion of 2',3'-cGMP to 2'-GMP by HPLC.
- Reaction Termination:
 - Once the reaction reaches completion (as determined by HPLC), terminate the entire reaction by heating at 95°C for 5 minutes to denature the CNPase.
 - Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured enzyme.
- Purification:
 - Load the supernatant onto a pre-equilibrated anion exchange chromatography column.
 - Wash the column with the starting elution buffer (e.g., 50 mM TEAB) to remove any unreacted substrate and salts.

- Elute the product, 2'-GMP, using a linear gradient of the elution buffer (e.g., 50 mM to 1 M TEAB).
- Collect fractions and analyze them by HPLC to identify those containing pure 2'-GMP.
- Pool the pure fractions and remove the volatile TEAB buffer by repeated co-evaporation with water or by lyophilization.
- Final Product:
 - The resulting white powder is purified 2'-GMP. Confirm identity and purity using mass spectrometry and NMR.

Determination of the Inhibition Constant (K_i) of 2'-GMP for Ribonuclease T1

This protocol outlines a method to determine the K_i of 2'-GMP for RNase T1 using a continuous spectrophotometric assay based on the cleavage of a synthetic substrate.

Principle: The assay measures the rate of RNA cleavage by RNase T1 by monitoring the increase in absorbance at 260 nm due to the release of acid-soluble oligonucleotides.^[9] By measuring this rate at various concentrations of both substrate and inhibitor (2'-GMP), the inhibition constant (K_i) can be determined using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).

Materials:

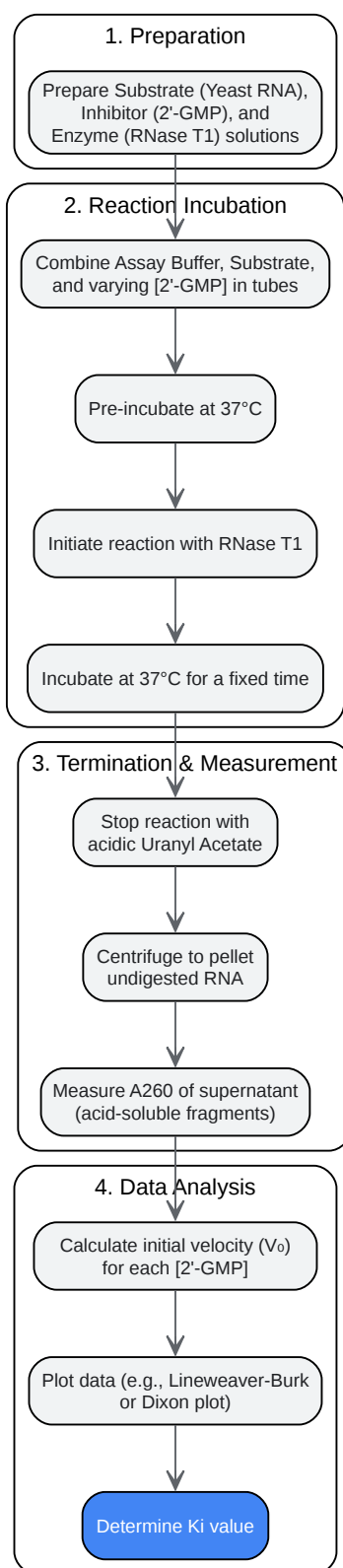
- Ribonuclease T1 (RNase T1) from *Aspergillus oryzae*
- Yeast RNA (as substrate)
- **Guanosine-2'-monophosphate** (2'-GMP)
- Assay Buffer: 100 mM Tris-HCl, 2 mM EDTA, pH 7.5
- Stopping Reagent: 0.75% (w/v) uranyl acetate in 25% (v/v) perchloric acid
- UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

- **Prepare Reagents:**
 - Prepare a stock solution of Yeast RNA (e.g., 5 mg/mL) in Assay Buffer.
 - Prepare a stock solution of RNase T1 (e.g., 1 µg/mL) in Assay Buffer. Dilute appropriately just before use.
 - Prepare a series of dilutions of 2'-GMP in Assay Buffer, spanning a range around the expected K_i (e.g., 0.1 µM to 10 µM).
- **Assay Setup:**
 - Set up a series of reactions in microcentrifuge tubes. Each reaction should contain a fixed concentration of substrate (Yeast RNA) and varying concentrations of the inhibitor (2'-GMP), including a zero-inhibitor control.
 - For each reaction, pipette the required volumes of Assay Buffer, substrate solution, and inhibitor solution.
 - Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
- **Enzymatic Reaction:**
 - Initiate the reactions by adding a small volume of the diluted RNase T1 solution to each tube.
 - Incubate the reactions at 37°C for a fixed time (e.g., 15 minutes), ensuring the reaction remains in the initial linear velocity phase.
- **Stopping the Reaction:**
 - Stop each reaction by adding a volume of ice-cold Stopping Reagent.
 - Incubate on ice for 10 minutes to allow for complete precipitation of the undigested RNA.
- **Measurement:**

- Centrifuge the tubes at 12,000 x g for 5 minutes to pellet the precipitate.
- Carefully transfer a defined volume of the clear supernatant (containing the acid-soluble digested fragments) to a new tube.
- Dilute the supernatant with water and measure the absorbance at 260 nm.
- Data Analysis:
 - Calculate the initial velocity (V_o) for each inhibitor concentration.
 - Plot the data using a suitable method, such as a Lineweaver-Burk plot ($1/V_o$ vs. $1/[\text{Substrate}]$) for different inhibitor concentrations, or a Dixon plot ($1/V_o$ vs. $[\text{Inhibitor}]$) for different substrate concentrations.
 - Determine the K_i value from the intersection of the lines on the plot. The K_i represents the concentration of inhibitor required to produce half-maximum inhibition.

Below is a workflow diagram for the RNase T1 inhibition assay.



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Workflow for determining the K_i of 2'-GMP for RNase T1.

Conclusion

Guanosine-2'-monophosphate, while less ubiquitous than its 5'-isomer, holds significant interest for researchers. Its role as a specific and potent inhibitor of RNase T1 provides a valuable molecular tool for RNA research. Furthermore, its emergence as a key metabolite in the 2',3'-cGMP-guanosine pathway opens new avenues for investigating cellular responses to RNA degradation and potential mechanisms of tissue protection. The experimental protocols detailed herein offer a robust framework for the synthesis, purification, and functional characterization of 2'-GMP, enabling further exploration of its biochemical and physiological roles.

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References

- 1. RNase T1 mutant Glu46Gln binds the inhibitors 2'GMP and 2'AMP at the 3' subsite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribonuclease T1 - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Ribonuclease T1 | Worthington Biochemical [worthington-biochem.com]
- 4. Binding modes of inhibitors of ribonuclease T1 as elucidated by analysis of two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallographic Analysis of the Reaction Cycle of 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase, a Unique Member of the 2H Phosphoesterase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. 2',3'-cyclic nucleotide 3'-phosphodiesterase, an oligodendrocyte-Schwann cell and myelin-associated enzyme of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribonuclease T1 - Assay | Worthington Biochemical [worthington-biochem.com]

- To cite this document: BenchChem. [Guanosine-2'-monophosphate: A Technical Guide to Structure, Function, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077621#guanosine-2-monophosphate-structure-and-function>]

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